molecular formula C29H52N+ B1258175 2-Azasqualene

2-Azasqualene

Cat. No.: B1258175
M. Wt: 414.7 g/mol
InChI Key: OBYAAZRQFIVRJS-GUUMBNHASA-O
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Description

2-Azasqualene is a nitrogen-containing analogue of squalene, a linear triterpene critical in biosynthesis pathways such as cholesterol and hopanoid production. It serves as a potent inhibitor and substrate analogue in enzymatic studies, particularly for squalene-hopene cyclase (SHC), a membrane-associated enzyme that catalyzes the cyclization of squalene into hopene and hopanol . The substitution of a carbon atom with nitrogen at position 2 (2-aza) disrupts the native reactivity of squalene, allowing 2-azasqualene to bind irreversibly to SHC’s active site. This binding provides critical insights into the enzyme’s catalytic mechanism, including substrate folding and protonation steps mediated by conserved DXDD motifs .

The structural coordinates of 2-azasqualene bound to SHC (PDB: 1UMP) have been instrumental in homology modeling of related enzymes, such as BmeTC (a bacterial triterpene cyclase), enabling researchers to predict substrate-binding pockets and engineer catalytic residues . Its role extends beyond inhibition; 2-azasqualene is a cornerstone for understanding polyolefin cyclization, a reaction paradigm in terpenoid biosynthesis .

Properties

Molecular Formula

C29H52N+

Molecular Weight

414.7 g/mol

IUPAC Name

dimethyl-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]azanium

InChI

InChI=1S/C29H51N/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7)8/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/p+1/b26-16+,27-17+,28-21+,29-22+

InChI Key

OBYAAZRQFIVRJS-GUUMBNHASA-O

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[NH+](C)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[NH+](C)C)C)C)C

Synonyms

2-azasqualene

Origin of Product

United States

Comparison with Similar Compounds

2-Azasqualene vs. 15-Azasqualene

  • Structural Mimicry : Both compounds replace a carbon with nitrogen to mimic critical bonds in their native substrates. 2-Azasqualene’s C2 substitution mirrors squalene’s C2–C3 bond, essential for SHC’s cyclization cascade, while 15-azasqualene’s C15 substitution mimics the C14=C15 double bond in GGPP, a substrate for CPS .
  • Conserved Binding Motifs : Despite targeting different enzymes (SHC vs. CPS), both bind near DXDD motifs (D374VDD in SHC and D377IDD in CPS). These motifs are critical for substrate protonation, highlighting a universal mechanism in terpene cyclases .
  • Divergent Catalytic Roles : 2-Azasqualene arrests SHC catalysis after substrate folding, whereas 15-azasqualene prevents CPS from initiating catalysis by blocking ionization .

2-Azasqualene vs. GGPP Analogues

  • Enzyme Specificity : 2-Azasqualene targets SHC, a triterpene cyclase, while GGPP analogues (e.g., 8-aza-GGPP) inhibit diterpene cyclases like taxadiene synthase. This reflects the substrate specificity of triterpenes (C30) vs. diterpenes (C20) .
  • Mechanistic Insights : 2-Azasqualene’s binding elucidates substrate folding in SHC, whereas GGPP analogues reveal how diterpene cyclases stabilize carbocation intermediates .

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